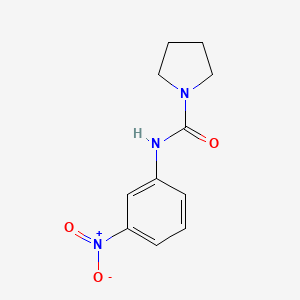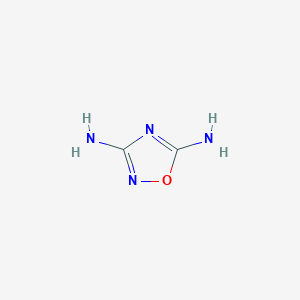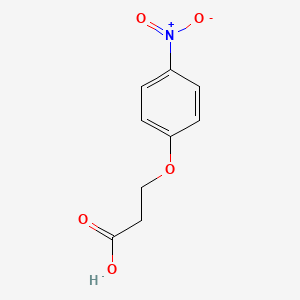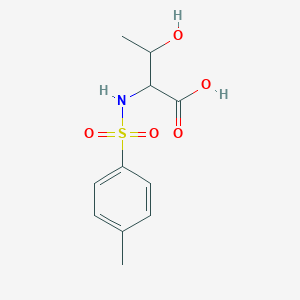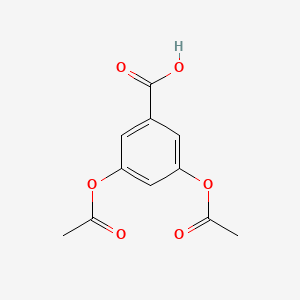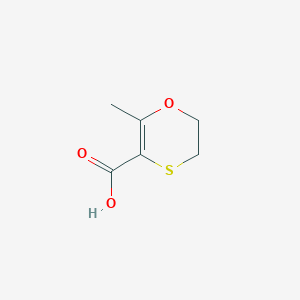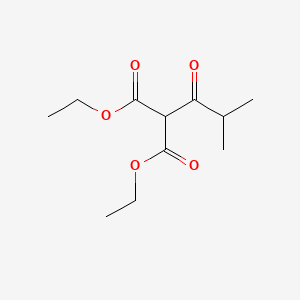
Diethylisobutyrylmalonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl isobutyroylmalonate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is a diester of malonic acid and isobutyric acid, characterized by its unique structure that includes two ethyl ester groups and an isobutyryl group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
Wissenschaftliche Forschungsanwendungen
Diethyl isobutyroylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: Diethyl isobutyroylmalonate is employed in the production of polymers, resins, and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl isobutyroylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid and isobutyric acid derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products:
Substitution: Formation of substituted malonates.
Hydrolysis: Malonic acid and isobutyric acid.
Condensation: β-keto esters.
Wirkmechanismus
The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Similar structure but lacks the isobutyryl group.
Diethyl isobutylmalonate: Similar but with an isobutyl group instead of an isobutyryl group.
Dimethyl malonate: Similar but with methyl ester groups instead of ethyl ester groups.
Uniqueness: Diethyl isobutyroylmalonate is unique due to the presence of both ethyl ester and isobutyryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Eigenschaften
IUPAC Name |
diethyl 2-(2-methylpropanoyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJLYQEACAOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306102 |
Source


|
| Record name | Diethyl (2-methylpropanoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21633-78-3 |
Source


|
| Record name | 21633-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-methylpropanoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1296498.png)


![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
